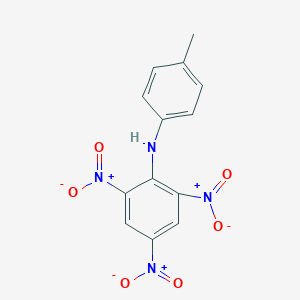
N-(4-methylphenyl)-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2,4,6-trinitroaniline, also known as 2,4,6-trinitro-N-(p-tolyl)aniline, is an organic compound that belongs to the family of nitroanilines. This compound is characterized by the presence of a picryl group (2,4,6-trinitrophenyl) attached to a p-toluidine moiety. It is known for its vibrant color polymorphism, exhibiting different colors based on its crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-methylphenyl)-2,4,6-trinitroaniline is typically synthesized through the nitration of p-toluidine. The process involves the following steps:
Nitration of p-toluidine: p-Toluidine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce nitro groups at the ortho and para positions of the benzene ring.
Purification: The resulting product is purified through recrystallization using suitable solvents to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts like magnetite supported on nanocrystalline titanium silicalite-1.
Substitution: this compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1, ambient temperature.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
N-(4-methylphenyl)-2,4,6-trinitroaniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects, including the inhibition of enzyme activities and disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity .
Comparison with Similar Compounds
N-(4-methylphenyl)-2,4,6-trinitroaniline is part of a family of nitroanilines, which includes compounds like:
N-Picryl-m-toluidine: Similar in structure but with the picryl group attached to the meta position of the toluidine ring.
N-Picryl-m-phenolidine: Another related compound with a phenol group instead of a methyl group on the toluidine ring.
Uniqueness: this compound is unique due to its color polymorphism and its specific arrangement of nitro groups, which influence its chemical reactivity and applications. Its ability to form different colored polymorphs makes it a valuable compound for studying polymorphism and its effects on chemical properties .
Properties
CAS No. |
16552-37-7 |
|---|---|
Molecular Formula |
C13H10N4O6 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI Key |
RGVUBCNOPRVZKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















